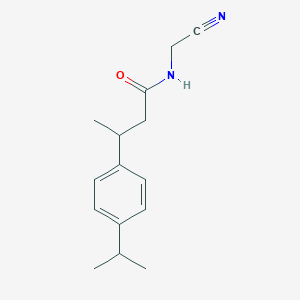

N-(Cyanomethyl)-3-(4-propan-2-ylphenyl)butanamide

Description

N-(Cyanomethyl)-3-(4-propan-2-ylphenyl)butanamide is a synthetic organic compound characterized by a butanamide backbone substituted with a cyanomethyl group (-CH2CN) and a 4-isopropylphenyl moiety.

Properties

IUPAC Name |

N-(cyanomethyl)-3-(4-propan-2-ylphenyl)butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O/c1-11(2)13-4-6-14(7-5-13)12(3)10-15(18)17-9-8-16/h4-7,11-12H,9-10H2,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFDYIQOZQOHVQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(C)CC(=O)NCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyanomethyl)-3-(4-propan-2-ylphenyl)butanamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-isopropylbenzylamine with a suitable butanoyl chloride derivative in the presence of a base to form the desired amide. The cyanomethyl group can be introduced through a subsequent reaction with a cyanomethylating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-(Cyanomethyl)-3-(4-propan-2-ylphenyl)butanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

N-(Cyanomethyl)-3-(4-propan-2-ylphenyl)butanamide serves as a versatile building block in organic synthesis. Its unique structure allows for the introduction of functional groups that can lead to more complex molecules. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, making it valuable in the synthesis of pharmaceuticals and specialty chemicals.

Table 1: Chemical Reactions of N-(Cyanomethyl)-3-(4-propan-2-ylphenyl)butanamide

| Type of Reaction | Description | Common Reagents |

|---|---|---|

| Oxidation | Formation of oxides or oxidized derivatives | Potassium permanganate, Chromium trioxide |

| Reduction | Conversion to reduced forms | Lithium aluminum hydride, Sodium borohydride |

| Substitution | Replacement of functional groups | Various nucleophiles and electrophiles |

Biological Research Applications

Medicinal Chemistry

The compound has garnered attention in medicinal chemistry due to its potential biological activities. It may interact with specific receptors or enzymes, making it a candidate for studies on enzyme inhibition or receptor binding.

Case Study: Enzyme Inhibition

In a study investigating the inhibition of free fatty acid receptors, N-(Cyanomethyl)-3-(4-propan-2-ylphenyl)butanamide was tested for its ability to modulate receptor activity. The findings indicated that the compound could inhibit certain pathways involved in inflammation, suggesting its potential use in treating inflammatory diseases .

Industrial Applications

Specialty Chemicals Production

N-(Cyanomethyl)-3-(4-propan-2-ylphenyl)butanamide can be utilized in the production of specialty chemicals. Its unique properties allow it to be incorporated into formulations that require specific chemical characteristics, such as improved stability or enhanced performance.

Industrial Synthesis Methods

The industrial production of this compound may involve optimized synthetic routes that enhance yield and purity. Techniques such as continuous flow reactors and green chemistry principles are being explored to make the synthesis more efficient and environmentally friendly.

Table 2: Comparison of Similar Compounds

| Compound Name | Unique Features |

|---|---|

| N-(Cyanomethyl)-3-(4-propan-2-ylphenyl)butanamide | Distinct functional groups enhancing binding affinity |

| N-(Cyanomethyl)-2-{[4-(propan-2-yl)phenyl]amino}acetamide | Similar structure but different biological activity |

| N-(Cyanomethyl)-3-(4-methylphenyl)butanamide | Lacks propan-2-yl group impacting stability |

Mechanism of Action

The mechanism of action of N-(Cyanomethyl)-3-(4-propan-2-ylphenyl)butanamide involves its interaction with specific molecular targets. The cyanomethyl group may participate in nucleophilic or electrophilic interactions, while the butanamide backbone can provide structural stability. The propan-2-ylphenyl group may enhance the compound’s binding affinity to certain receptors or enzymes, influencing its biological activity.

Comparison with Similar Compounds

3-Chloro-N-phenyl-phthalimide ()

Structural Differences :

- The phthalimide core in 3-chloro-N-phenyl-phthalimide contrasts with the butanamide chain in the target compound.

- Chlorine (electron-withdrawing) vs. cyanomethyl (stronger electron-withdrawing and polar) substituents.

- Phenyl vs. isopropylphenyl groups: The latter introduces greater steric bulk.

Functional Properties :

- 3-Chloro-N-phenyl-phthalimide is used in polyimide monomer synthesis due to its reactivity in condensation reactions.

- Purity Challenges : High-purity 3-chloro-N-phenyl-phthalimide is critical for polymer synthesis; the target compound’s synthesis may face similar purity demands due to its polar substituents.

N-(4-Butanoyl-3-hydroxyphenyl)butanamide ()

Structural Differences :

Crystallinity and Stability :

- The hydroxyl and carbonyl groups in N-(4-Butanoyl-3-hydroxyphenyl)butanamide promote planar molecular conformations and 1D polymer formation via N-H···O interactions.

N-(4-hydroxy-3-{1-[(3-hydroxypropyl)amino]ethyl}phenyl)butanamide ()

Structural Differences :

- Multiple hydrophilic groups (two -OH, one -NH-) vs. the target’s cyanomethyl and isopropyl substituents.

- The aminoethyl side chain in ’s compound enhances solubility in polar solvents.

Bioactivity Considerations :

- The target compound’s cyanomethyl group may confer metabolic stability but reduce aqueous solubility.

Data Table: Comparative Analysis

Biological Activity

N-(Cyanomethyl)-3-(4-propan-2-ylphenyl)butanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its biological activity.

- Molecular Formula: C16H20N2O

- Molecular Weight: 260.35 g/mol

- IUPAC Name: N-(Cyanomethyl)-3-(4-propan-2-ylphenyl)butanamide

- CAS Number: [Pending]

Synthesis

The synthesis of N-(Cyanomethyl)-3-(4-propan-2-ylphenyl)butanamide typically involves multi-step organic reactions. A common approach includes:

- Formation of the Cyanomethyl Group: The cyanomethyl group can be introduced through nucleophilic substitution reactions.

- Amide Coupling: The butanamide side chain is formed via an amide coupling reaction, often employing coupling agents such as EDCI or DCC.

The biological activity of N-(Cyanomethyl)-3-(4-propan-2-ylphenyl)butanamide is hypothesized to involve several mechanisms:

- Enzyme Inhibition: It may act as an inhibitor for specific enzymes, potentially affecting metabolic pathways.

- Receptor Modulation: The compound could interact with various receptors, altering their activity and influencing physiological responses.

Anticancer Properties

Recent studies have indicated that compounds similar to N-(Cyanomethyl)-3-(4-propan-2-ylphenyl)butanamide exhibit significant anticancer activity. For instance:

- In vitro Studies: Compounds with similar structures have shown IC50 values in the low micromolar range against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 5.0 |

| Compound B | A549 (Lung Cancer) | 3.5 |

| N-(Cyanomethyl)-3-(4-propan-2-ylphenyl)butanamide | TBD | TBD |

Anti-inflammatory Effects

Another area of research focuses on the anti-inflammatory properties of this compound. Animal models have demonstrated that it can reduce markers of inflammation, such as cytokines and prostaglandins.

Case Studies

-

Case Study 1: Anticancer Activity

- Objective: To evaluate the anticancer potential of N-(Cyanomethyl)-3-(4-propan-2-ylphenyl)butanamide.

- Methodology: In vitro assays were conducted on various cancer cell lines.

- Findings: Significant inhibition of cell proliferation was observed, suggesting potential as an anticancer agent.

-

Case Study 2: Anti-inflammatory Mechanism

- Objective: To assess the anti-inflammatory effects in a murine model.

- Methodology: Mice were treated with the compound and assessed for inflammatory markers.

- Findings: A notable reduction in TNF-alpha and IL-6 levels was recorded, indicating its potential use in inflammatory conditions.

Q & A

Q. What synthetic methodologies are employed for the preparation of N-(Cyanomethyl)-3-(4-propan-2-ylphenyl)butanamide?

The synthesis typically involves multi-step reactions, starting with substitution and condensation processes. For example, analogous compounds are synthesized via substitution reactions under alkaline conditions (e.g., using 3-chloro-4-fluoronitrobenzene and alcohol derivatives), followed by reduction with iron powder under acidic conditions to generate intermediates. Condensation with cyanoacetic acid using agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) is then employed to form the final amide bond. Reaction conditions (pH, temperature, and catalysts) must be optimized to avoid side products and improve yield .

Q. How is the structural integrity of N-(Cyanomethyl)-3-(4-propan-2-ylphenyl)butanamide verified?

Structural characterization relies on spectroscopic and crystallographic techniques:

- NMR (¹H, ¹³C, and DEPT) to confirm proton environments and carbon hybridization.

- X-ray crystallography for resolving bond angles and spatial arrangement, as demonstrated for structurally related butanamide derivatives .

- High-resolution mass spectrometry (HRMS) to validate molecular weight and fragmentation patterns.

Q. What preliminary assays are used to evaluate the biological activity of this compound?

Initial screening often includes:

- Enzyme inhibition assays (e.g., fluorometric or colorimetric readouts) to measure IC₅₀ values.

- Cytotoxicity profiling against cell lines (e.g., MTT or ATP-based assays) to assess selectivity.

- Binding affinity studies (e.g., SPR or ITC) to quantify interactions with target proteins .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the cyanomethyl and isopropylphenyl moieties?

SAR optimization involves systematic substitutions:

- Cyanomethyl group : Replace with other electron-withdrawing groups (e.g., nitro, trifluoromethyl) to modulate electronic effects.

- Isopropylphenyl group : Introduce halogenation (e.g., Cl, Br) or alkyl chain variations to enhance lipophilicity.

- In vitro testing : Compare pharmacokinetic parameters (e.g., logP, metabolic stability) across analogs using liver microsomes or hepatocyte assays .

Q. What analytical strategies resolve contradictions in stability data under varying pH and temperature conditions?

Advanced stability studies employ:

- Forced degradation assays : Expose the compound to acidic/basic/oxidative conditions and monitor degradation via HPLC-MS.

- Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal stability.

- Impurity profiling : Use reference standards (e.g., EP/PharmEur guidelines) to identify and quantify degradation products .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Molecular docking : Use software like AutoDock Vina to simulate binding modes with receptor active sites.

- MD simulations : Analyze conformational stability over 100+ ns trajectories (e.g., GROMACS/AMBER).

- QSAR models : Corrogate electronic descriptors (HOMO/LUMO, polarizability) with experimental bioactivity data .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?

- Chiral chromatography : Use preparative HPLC with chiral columns (e.g., Chiralpak AD-H) to separate enantiomers.

- Asymmetric catalysis : Optimize reaction conditions with chiral ligands (e.g., BINAP) or enzymes (e.g., lipases) for stereocontrol.

- Process analytical technology (PAT) : Implement real-time monitoring (e.g., FTIR, Raman) to ensure batch consistency .

Q. How do solvent polarity and proticity influence the compound’s reactivity in functionalization reactions?

- Polar aprotic solvents (e.g., DMF, DMSO): Enhance nucleophilicity in SN2 reactions.

- Protic solvents (e.g., MeOH, H₂O): Stabilize charged intermediates in acid/base-mediated steps.

- Solvent screening : Use a Design of Experiments (DoE) approach to identify optimal solvent mixtures for yield and selectivity .

Q. What advanced techniques validate the compound’s metabolic pathways in preclinical models?

Q. How can crystallographic data resolve discrepancies in reported polymorphic forms?

- Single-crystal XRD : Compare unit cell parameters and space groups across batches.

- PXRD : Analyze diffraction patterns to identify polymorphic transitions.

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding, π-π stacking) driving polymorphism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.